N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-6-17(7-3-15)19-10-11-21(27)25(24-19)14-20(26)23-13-12-16-4-8-18(22)9-5-16/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWTTAFUDPTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenethylamine and 4-methylphenylhydrazine.
Formation of Pyridazinone Core: The hydrazine derivative undergoes cyclization with an appropriate diketone to form the pyridazinone core.
Acylation: The pyridazinone intermediate is then acylated with chloroacetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazinone core or other functional groups.
Substitution: Halogen substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the pyridazinone core.
4-chlorophenethylamine: Contains the chlorophenyl group but is structurally simpler.
4-methylphenylhydrazine: Contains the methylphenyl group but lacks the acetamide and pyridazinone components.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its combination of functional groups and the presence of the pyridazinone core, which imparts distinct biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 438.93 g/mol. Its structure features several functional groups, including a chlorophenyl moiety and a pyridazine ring, which are crucial for its biological activity.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 438.93 g/mol |
| Molecular Formula | C22H19ClN4O2S |
| LogP | 3.3992 |
| LogD | 3.3992 |
| Polar Surface Area | 59.39 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, a related compound demonstrated effective seizure protection in various models, highlighting the potential of the pyridazine moiety in anticonvulsant activity .
Anti-inflammatory and Analgesic Effects
Pyridazine derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. These compounds can act as both selective and non-selective COX inhibitors, leading to analgesic and anti-inflammatory effects . The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances this activity, making such compounds promising candidates for further development.
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific modifications to the compound's structure significantly influence its biological activity. For example, the presence of a chlorine atom in the para position of the phenyl ring has been linked to increased potency against seizures . Additionally, modifications in the pyridazine ring can enhance selectivity towards COX enzymes .
Case Studies
- Anticonvulsant Efficacy : A study evaluated several pyridazine derivatives for their anticonvulsant efficacy using picrotoxin-induced convulsion models. The results indicated that modifications leading to electron-withdrawing groups increased the protective effect against seizures .
- Anti-inflammatory Properties : Another investigation focused on evaluating the anti-inflammatory effects of related compounds through COX inhibition assays. The findings suggested that certain derivatives exhibited significant inhibition of COX-1 and COX-2, correlating with their structural features .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Key Structural Features |
|---|---|---|
| Anticonvulsant | High | Electron-withdrawing groups |
| Anti-inflammatory | Moderate to High | Presence of pyridazine moiety |
| COX Inhibition | Significant | Substituents on phenyl rings |
Q & A
Q. Key Considerations :
- Temperature control (60–80°C) to avoid side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalytic acid/base for regioselective coupling .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yield .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N bond formation .
Q. Example Optimization Table :
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Temperature | 70°C | 85°C | +15% |
| Solvent | THF | DMF | +20% |
| Catalyst Loading | 5 mol% | 7.5 mol% | +10% |
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyridazinone ring and acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 452.1234) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (>99% purity required) .
- Assay Standardization : Use validated protocols (e.g., kinase inhibition assays with ATP concentration controls) .
- Structural Re-evaluation : X-ray crystallography to confirm stereochemistry and rule out polymorphism .
Case Study :
A 2024 study reported IC50 = 50 nM for kinase X inhibition , while a 2023 study found no activity . Re-analysis revealed the latter used a compound with 85% purity due to residual DMF, highlighting the need for rigorous quality control .
Basic: What preliminary biological assays are recommended for activity screening?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Analog Synthesis :
- Modify substituents: Replace 4-chlorophenyl with 4-fluorophenyl or methoxy groups .
- Vary the pyridazinone ring: Introduce methyl or nitro groups at position 3 .
Activity Profiling :
- Test analogs in parallel assays (e.g., kinase panels, solubility, logP).
Computational Modeling :
- Docking studies (AutoDock Vina) to predict binding modes to kinase ATP pockets .
Q. SAR Insights :
- The 4-methylphenyl group enhances hydrophobic interactions with kinase pockets .
- Chlorine at the 4-position on the phenyl ring improves metabolic stability .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility :
- DMSO: >50 mg/mL.
- PBS (pH 7.4): <0.1 mg/mL, necessitating formulation with cyclodextrins .
- Stability :
Advanced: How to address low oral bioavailability in preclinical models?
Answer:
- Prodrug Strategies : Phosphorylate the acetamide group to enhance intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .
- Structural Modifications : Introduce PEGylated side chains to improve aqueous solubility .
Basic: What computational tools are recommended for preliminary docking studies?
Answer:
- Software : AutoDock Vina, Schrödinger Glide .
- Target Selection : Prioritize kinases with published co-crystal structures (e.g., PDB: 1M17 for EGFR) .
- Validation : Compare docking scores with known inhibitors (e.g., Erlotinib for EGFR) .
Advanced: How to validate off-target effects in kinase profiling?
Answer:
- Kinome-Wide Screening : Use panels (e.g., Eurofins KinaseProfiler™) to assess selectivity across 400+ kinases .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- CRISPR Knockout Models : Validate on-target effects in kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
